2-(3-Chloro-5-methoxypyridin-2-yl)acetonitrile
Description
2-(3-Chloro-5-methoxypyridin-2-yl)acetonitrile is a substituted pyridine derivative featuring a chloro group at the 3-position, a methoxy group at the 5-position, and an acetonitrile moiety at the 2-position of the pyridine ring. Pyridine-acetonitrile derivatives are commonly used as intermediates in pharmaceuticals and agrochemicals due to their versatile reactivity, particularly in cyclization and nucleophilic substitution reactions .
The chloro and methoxy substituents likely influence its electronic profile: the electron-withdrawing chloro group may enhance electrophilic reactivity, while the electron-donating methoxy group could stabilize adjacent regions of the molecule. Such electronic modulation impacts solubility, LogP (lipophilicity), and HOMO-LUMO gaps, as observed in related compounds .
Properties
Molecular Formula |
C8H7ClN2O |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
2-(3-chloro-5-methoxypyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C8H7ClN2O/c1-12-6-4-7(9)8(2-3-10)11-5-6/h4-5H,2H2,1H3 |
InChI Key |
JZYGORONWBDEEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(N=C1)CC#N)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Reaction Conditions and Optimization
Mechanistic Insights
- The initial halogenation or activation step introduces a good leaving group on the pyridine ring, enabling nucleophilic attack.
- Cyanide ion acts as a nucleophile, displacing the leaving group to form the nitrile.
- The methoxy group at the 5-position is generally stable under these conditions, allowing selective functionalization.
- Control of pH during workup ensures efficient separation of organic and aqueous phases, optimizing yield and purity.
Research Discoveries and Industrial Relevance
- The use of low-toxicity solvents such as dichloromethane and solvent recycling methods has been shown to reduce environmental impact and production costs significantly.
- Structural analogues with chloro and methoxy substitutions on the pyridine ring demonstrate varied biological activities, making the compound valuable for pharmaceutical development.
- Optimization of reaction times, temperatures, and reagent additions (e.g., multiple incremental additions of N-chlorosuccinimide) improves yields and purity, as demonstrated in halogenation steps.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-methoxypyridin-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require a base (e.g., sodium hydroxide) and an aprotic solvent (e.g., DMF).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
2-(3-Chloro-5-methoxypyridin-2-yl)acetonitrile is primarily used as an intermediate in synthesizing pharmaceutical compounds. Compounds with similar structures have been investigated for their potential as enzyme inhibitors and their roles in metabolic pathways. Studies exploring the interactions of this compound with biological systems are crucial for understanding its potential therapeutic roles. Investigations into its binding affinities with specific enzymes or receptors can reveal insights into its mechanism of action and efficacy as a drug candidate. Such studies often involve structure-activity relationship (SAR) analyses to optimize its biological activity through chemical modifications.
Medicinal Chemistry
This compound exhibits biological activities, particularly in medicinal chemistry. The arrangement of the chloro and methoxy groups on the pyridine ring may influence its binding affinity to biological targets, making it a candidate for pharmacological studies.
Analogues of this compound
Several compounds share structural similarities with this compound. These are:
- 2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile has high structural similarity but a different substitution pattern on the pyridine ring.
- 2-(6-Chloro-4-methoxypyridin-2-yl)acetonitrile is an isomeric form with distinct methoxy positioning and moderate structural similarity.
- 2-(6-Chloro-3-methoxypyridin-4-yl)acetonitrile has moderate structural similarity, with the acetonitrile group attached at a different position.
- 2-Chloro-5-methoxy-pyridine has high structural similarity but lacks acetonitrile functionality.
- 4-(3-Chloro-5-trifluoromethyl)pyridin-2-yl incorporates a trifluoromethyl group and has moderate structural similarity.
These comparisons highlight the structural diversity within this class of compounds while underscoring the unique characteristics that differentiate this compound from its analogs.
Potential for ABHD12 Inhibition
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-methoxypyridin-2-yl)acetonitrile depends on its specific application:
Pharmaceuticals: It may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, it could inhibit or activate enzymes involved in inflammatory responses.
Materials Science: In materials science, the compound’s reactivity and structural properties are exploited to create polymers with desired characteristics.
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Comparisons
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in the analog () is strongly electron-withdrawing, reducing HOMO energy and increasing electrophilicity compared to the methoxy group in the target compound. This difference may render the trifluoromethyl analog more reactive in SNAr (nucleophilic aromatic substitution) reactions .
- Solubility and Lipophilicity : The methoxy group in the target compound likely reduces LogP compared to trifluoromethyl or chloro analogs (e.g., reports LogP = 4.12 for a chlorophenyl analog). Methoxy’s polarity enhances water solubility, which is critical for bioavailability in drug design .
- Steric Effects: Substituent positions (e.g., 3-Cl vs. 5-OCH₃) influence steric hindrance. Non-planar structures in related compounds () suggest that bulky groups may limit reactivity at specific sites.
Physicochemical Properties (Inferred)
Table 2: Estimated Physical Properties
Biological Activity
2-(3-Chloro-5-methoxypyridin-2-yl)acetonitrile is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound's structure features a pyridine ring substituted with a chlorine atom and a methoxy group, along with an acetonitrile functional group, contributing to its reactivity and potential applications across various biological contexts.
Molecular Characteristics
- Molecular Formula : C_8H_8ClN_2O
- Molecular Weight : Approximately 182.61 g/mol
The unique arrangement of substituents on the pyridine ring is believed to influence the compound's binding affinity to various biological targets, making it a candidate for further pharmacological exploration.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Enzyme Inhibition : Compounds with similar structures have been identified as potential enzyme inhibitors, suggesting that this compound may also possess this activity. The specific enzymes targeted and the mechanisms of inhibition are areas of ongoing investigation.
- Antiparasitic Activity : In studies involving related compounds, there is evidence that modifications in the pyridine structure can enhance antiparasitic activity. For instance, compounds with similar substitutions have shown efficacy against Plasmodium falciparum, the causative agent of malaria .
- Antibacterial Properties : The structural characteristics of this compound suggest potential antibacterial effects. Related compounds have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating that this class of compounds may be useful in developing new antibiotics .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Comparative analysis with similar compounds reveals how variations in substitution patterns affect biological efficacy:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile | High | Different substitution pattern on the pyridine ring |
| 2-(6-Chloro-4-methoxypyridin-2-yl)acetonitrile | Moderate | Isomeric form with distinct methoxy positioning |
| 4-(3-Chloro-5-trifluoromethyl)pyridin-2-yl | Moderate | Incorporates trifluoromethyl group |
These comparisons highlight how specific modifications can enhance or diminish biological activity, guiding further research into optimizing this compound's pharmacological profile.
Case Studies and Research Findings
Several studies have focused on the biological implications of compounds related to this compound:
- PDE10A Inhibition : A related study identified a compound with a similar core structure as a potent inhibitor of phosphodiesterase 10A (PDE10A), which plays a role in various neurological disorders. The research emphasized structure optimization to enhance potency and pharmacokinetic properties .
- Antiparasitic Studies : Research on heterocyclic analogs indicated that specific substitutions significantly impacted antiparasitic activity against P. falciparum. The findings suggest that incorporating polar functionalities can improve solubility while maintaining efficacy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(3-Chloro-5-methoxypyridin-2-yl)acetonitrile, and how can intermediates be characterized?
- Methodological Answer :
- Route 1 : Start with halogenated pyridine derivatives (e.g., 3-chloro-5-methoxypyridine). React with acetonitrile precursors via nucleophilic substitution or coupling reactions. For example, highlights the use of acetonitrile derivatives as key precursors in heterocyclic synthesis, suggesting a similar approach here.
- Route 2 : Functionalize pyridine rings via methoxy and chloro substituents prior to introducing the acetonitrile group. Use spectroscopic techniques (NMR, IR) to confirm intermediate structures.
- Characterization : Employ H/C NMR to verify substituent positions (e.g., chloro at C3, methoxy at C5). Mass spectrometry (MS) ensures molecular weight accuracy .
Q. How should researchers approach the purification of this compound given its sensitivity to moisture and temperature?
- Methodological Answer :
- Chromatography : Use flash column chromatography with silica gel and a low-polarity solvent system (e.g., hexane/ethyl acetate) to minimize decomposition.
- Crystallization : Recrystallize from anhydrous solvents (e.g., cold dichloromethane/hexane mixtures) under inert atmosphere.
- Storage : Store at 0–6°C in airtight, amber vials to prevent degradation, as recommended for structurally similar nitriles in and .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H NMR detects aromatic protons (pyridine ring) and acetonitrile’s methylene group. C NMR confirms nitrile (C≡N) at ~115–120 ppm.
- IR : A sharp peak near 2240 cm confirms the nitrile group. Methoxy C-O stretches appear at ~1250 cm.
- High-Resolution MS : Accurately determine molecular ion peaks (e.g., [M+H]) and isotopic patterns for chlorine .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) aid in predicting reaction pathways or electronic properties of this compound?
- Methodological Answer :
- Reaction Mechanism : Use density functional theory (DFT) to model reaction intermediates and transition states. and demonstrate how DFT optimizes precursor reactivity in heterocyclic synthesis.
- Electronic Effects : Calculate frontier molecular orbitals (HOMO/LUMO) to assess substituent effects (chloro’s electron-withdrawing vs. methoxy’s electron-donating nature) on reactivity.
- Solvent Effects : Simulate solvent interactions (e.g., DMSO vs. chloroform) to predict NMR shifts or solubility .
Q. What strategies resolve contradictory data in reaction yield optimization (e.g., conflicting HPLC vs. H NMR purity results)?
- Methodological Answer :
- Cross-Validation : Combine HPLC (quantitative) with H NMR (qualitative integration of protons) to identify co-eluting impurities.
- Spiking Experiments : Add authentic samples of suspected byproducts (e.g., dechlorinated derivatives) to confirm retention times.
- Advanced MS/MS : Use tandem mass spectrometry to differentiate isobaric species with identical molecular weights .
Q. How can Design of Experiments (DoE) optimize synthesis parameters (e.g., temperature, catalyst loading)?
- Methodological Answer :
- Factor Screening : Apply fractional factorial designs to identify critical variables (e.g., reaction time, solvent polarity). emphasizes statistical methods for minimizing experimental trials.
- Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., temperature vs. yield) using central composite designs.
- Validation : Replicate optimal conditions in triplicate to ensure reproducibility. Computational tools like ICReDD’s reaction path search ( ) can further refine parameters .
Q. What are the challenges in scaling up the synthesis of this compound from milligram to gram scale?
- Methodological Answer :
- Heat Transfer : Ensure efficient cooling for exothermic steps (e.g., nitrile formation) to avoid side reactions.
- Catalyst Efficiency : Transition from homogeneous to heterogeneous catalysts for easier separation.
- Purity Control : Implement inline PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
Data Contradiction Analysis
Q. How to address discrepancies in observed vs. theoretical NMR chemical shifts?
- Methodological Answer :
- Computational Prediction : Use software (e.g., ACD/Labs or Gaussian) to simulate NMR shifts based on optimized geometries. Compare with experimental data to identify misassignments.
- Solvent Effects : Re-measure shifts in deuterated solvents with varying polarities (e.g., CDCl vs. DMSO-d) to assess environmental influences.
- Dynamic Effects : Consider tautomerism or rotameric equilibria (e.g., methoxy group rotation) causing signal splitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
